![molecular formula C32H32N2 B4653032 (4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4653032.png)
(4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine
Overview
Description
(4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine, also known as Methylene Blue Analog (MBA), is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MBA is a derivative of Methylene Blue, a well-known dye used in various medical and laboratory applications. The purpose of
Scientific Research Applications
MBA has shown potential therapeutic applications in various scientific research fields, including cancer treatment, neurodegenerative diseases, and infectious diseases. MBA has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, MBA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MBA has also demonstrated antimicrobial activity against various bacteria and viruses, suggesting its potential use as an antiviral and antibacterial agent.
Mechanism of Action
The mechanism of action of MBA is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and neurodegeneration. MBA has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell proliferation and survival. MBA also inhibits the activity of tau protein, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease. Additionally, MBA has been found to inhibit the activity of viral RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
MBA has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cellular signaling pathways. MBA has been found to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Additionally, MBA has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation and various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBA is its versatility in various scientific research fields. MBA can be used in vitro and in vivo experiments, making it a useful compound for preclinical studies. Additionally, MBA is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation of MBA is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are various future directions for MBA research, including further investigations into its potential therapeutic applications, optimization of its synthesis method, and development of novel MBA derivatives with improved efficacy and reduced toxicity. Additionally, MBA could be used in combination with other drugs to enhance its therapeutic effects. Further studies are needed to fully understand the mechanism of action of MBA and to identify its potential clinical applications.
Conclusion:
In conclusion, MBA is a promising compound with potential therapeutic applications in various scientific research fields. MBA's synthesis method is relatively straightforward, and it has shown to have various biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action of MBA and to identify its potential clinical applications.
properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-N-[4-[4-[(4-propan-2-ylphenyl)methylideneamino]phenyl]phenyl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2/c1-23(2)27-9-5-25(6-10-27)21-33-31-17-13-29(14-18-31)30-15-19-32(20-16-30)34-22-26-7-11-28(12-8-26)24(3)4/h5-24H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCDUUMDYAMSLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis{(E)-[4-(propan-2-yl)phenyl]methylidene}biphenyl-4,4'-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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